High-Throughput Screening Activity: Inactivity in ROC1-CUL1 CTD Inhibitor Assay (PubChem AID 1347404)
In a quantitative high-throughput screen for inhibitors of the ROC1-CUL1 CTD interaction, 2-Benzyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione was found to be **inactive** at the tested concentration. This provides a negative differentiation point against any comparator claiming E3 ligase modulatory activity [1].
| Evidence Dimension | Inhibition of ROC1-CUL1 CTD di-Ub FRET signal |
|---|---|
| Target Compound Data | Inactive |
| Comparator Or Baseline | Assay Baseline (Active controls not specified for this specific entry) |
| Quantified Difference | No inhibitory activity detected versus a screen hit threshold. |
| Conditions | Primary HTS Screen (di-Ub FRET), PubChem AID: 1347404 |
Why This Matters
This negative result can help triage the compound away from ubiquitin pathway targets, narrowing its potential polypharmacology profile compared to less-characterized analogs.
- [1] PubChem BioAssay. (n.d.). AID 1347404 - ROC1-CUL1 CTD Inhibitor di-Ub FRET Primary HTS Screen. National Center for Biotechnology Information. View Source
